molecular formula C5H11NO2 B12115703 2-Hydroxy-2-methylbutanamide CAS No. 1112-12-5

2-Hydroxy-2-methylbutanamide

Cat. No.: B12115703
CAS No.: 1112-12-5
M. Wt: 117.15 g/mol
InChI Key: BHPSBYAVFSKVKY-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylbutanamide is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of a hydroxyl group and an amide group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-methylbutanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-2-methylbutanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-hydroxy-2-methylbutanoic acid and ammonia, are fed into the reactor, where they undergo a catalytic reaction to form the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom, forming N-substituted derivatives.

Major Products:

    Oxidation: 2-Hydroxy-2-methylbutanoic acid.

    Reduction: 2-Hydroxy-2-methylbutylamine.

    Substitution: N-alkyl-2-hydroxy-2-methylbutanamides.

Scientific Research Applications

2-Hydroxy-2-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and as a building block for biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-hydroxy-2-methylbutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity with molecular targets.

Comparison with Similar Compounds

2-Hydroxy-2-methylbutanamide can be compared with other similar compounds, such as:

    2-Hydroxy-2-methylbutanoic acid: This compound lacks the amide group but shares the hydroxyl and methyl groups, making it a precursor in the synthesis of this compound.

    2-Hydroxy-2-methylbutylamine: This compound is the reduced form of this compound and contains an amine group instead of an amide group.

    N-alkyl-2-hydroxy-2-methylbutanamides: These derivatives are formed through nucleophilic substitution reactions and exhibit different chemical and physical properties based on the nature of the alkyl group.

Properties

IUPAC Name

2-hydroxy-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSBYAVFSKVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282718
Record name 2-hydroxy-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-12-5
Record name NSC27582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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